N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-21-16-8-4-5-9-17(16)29-23(24-22(26)14-6-2-1-3-7-14)20(21)15-10-11-18-19(12-15)28-13-27-18/h4-5,8-12,14H,1-3,6-7,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMDPCUVMOTFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,3-benzodioxole with a suitable chromone derivative under acidic conditions to form the core structure. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole and chromone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have investigated the antibacterial properties of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide against various bacterial strains. The results indicated significant inhibition against:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
This suggests its potential as a therapeutic agent for treating bacterial infections.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by modulating specific signaling pathways. A notable study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, suggesting a mechanism of action involving the disruption of cancer cell metabolism.
Synthesis and Production Methods
The synthesis of this compound involves several steps, including:
- Preparation of Intermediates : The synthesis begins with the formation of benzodioxole and chromene intermediates through nucleophilic substitution reactions.
- Coupling Reactions : These intermediates are coupled under controlled conditions using organic solvents and catalysts.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
In industrial settings, large-scale reactors and automated systems are employed to enhance production efficiency and maintain quality.
Case Study 1: Antibacterial Screening
A comprehensive study evaluated the antibacterial activity of synthesized derivatives of this compound. The findings revealed that certain derivatives exhibited strong inhibitory effects against pathogenic bacteria, highlighting their therapeutic potential in infectious diseases.
Case Study 2: Anticancer Activity
Another significant research effort focused on the anticancer efficacy of this compound. The study involved testing various derivatives on human cancer cell lines, revealing that some compounds induced apoptosis and inhibited tumor growth effectively. This underscores the compound's potential as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Carboxamide Motifs
2.1.1. Quinolinyl Oxamide Derivative (QOD) and Indole Carboxamide Derivative (ICD)
- Structure: QOD contains a quinolinyl-oxamide scaffold, while ICD features an indole-carboxamide group. Both share the benzodioxole moiety and carboxamide linkage with the target compound .
- Activity : These derivatives inhibit falcipain, a cysteine protease in Plasmodium falciparum. The benzodioxole group likely enhances binding to hydrophobic enzyme pockets, whereas the carboxamide may form hydrogen bonds with catalytic residues.
- Key Difference: The chromen-4-one core in the target compound replaces the quinoline/indole systems, altering electronic properties and steric bulk. Chromen-4-one’s extended conjugation may improve binding affinity to flat enzyme active sites compared to QOD/ICD.
2.1.2. 3-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Contains a benzodioxolyl-pyrazole core with a formyl group instead of a carboxamide .
- Implications : The aldehyde group offers reactivity for further derivatization (e.g., Schiff base formation), but the absence of a carboxamide may reduce hydrogen-bonding capacity compared to the target compound.
Cyclohexanecarboxamide-Containing Analogues
2.2.1. trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide
- Structure: A thiazolidinone ring substituted with a 4-chlorophenyl group and cyclohexanecarboxamide .
- Activity: Thiazolidinones are known for antimicrobial and antidiabetic activities.
- Key Difference: The thiazolidinone core introduces a sulfur atom and a non-planar heterocycle, which may reduce π-stacking interactions compared to the chromen-4-one system.
2.2.2. N-Cyclohexyl Oxazolidinone Monohydrate
- Structure: Features a cyclohexanecarboxamide linked to an oxazolidinone ring .
- Crystallography : The crystal structure is stabilized by N—H···O and O—H···O hydrogen bonds, similar to the likely packing interactions in the target compound. The cyclohexyl group adopts a chair conformation, minimizing steric strain.
Hydrogen-Bonding and Crystal Packing
- Target Compound : Likely forms N—H···O hydrogen bonds between the carboxamide NH and chromen-4-one carbonyl, as observed in related structures . Benzodioxole’s oxygen atoms may participate in C—H···O interactions.
- 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine : Exhibits N—H···N and C—H···O bonds, creating zigzag supramolecular chains . The target compound’s larger chromen-4-one core may enable more extensive π-π stacking.
Data Tables
Table 1. Structural and Functional Comparison of Analogues
Table 2. Crystallographic Parameters
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 313.35 g/mol.
1. Anticancer Activity:
Similar compounds have demonstrated significant anticancer properties by targeting various cellular pathways. These include:
- Microtubule Dynamics: Compounds with similar structures have been shown to modulate microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structures, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest: Research indicates that related compounds can induce cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells.
2. Enzyme Inhibition:
The compound may exert its effects through enzyme inhibition, potentially affecting pathways involved in tumor growth and survival. This includes interactions with kinases and other critical enzymes involved in cancer progression .
Pharmacokinetics
Pharmacokinetic studies of similar benzodioxole derivatives suggest favorable absorption and distribution characteristics. The following properties are often noted:
- Solubility: Compounds in this class typically exhibit good solubility in organic solvents, which is important for bioavailability.
- Metabolism: Preliminary studies indicate that these compounds may undergo metabolic transformations that enhance their therapeutic efficacy while minimizing toxicity .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study investigating the efficacy of benzodioxole derivatives found that these compounds exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was linked to their ability to induce apoptosis and inhibit cell migration.
Case Study 2: In Vivo Studies
In vivo studies have shown that similar compounds can significantly reduce tumor size in murine models. For instance, a related compound demonstrated a reduction in tumor volume by over 50% compared to control groups after four weeks of treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromen-4-one core via cyclization of substituted 2-hydroxyacetophenone derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2 : Introduction of the benzodioxol-5-yl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reaction), requiring inert atmospheres (N₂/Ar) and precise temperature control (60–80°C) .
- Step 3 : Cyclohexanecarboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF . Optimization : Monitor reaction progress via TLC/HPLC, and adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) or solvent polarity to improve yields (>70%) .
Q. What analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 5.9–6.1 ppm; chromen carbonyl at δ 175–180 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Stability : Conduct stability studies under physiological conditions (37°C, pH 7.4) via LC-MS; add antioxidants (e.g., 0.1% BHT) if degradation is observed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent Modifications : Replace the cyclohexane ring with bicyclic systems (e.g., decalin) to enhance hydrophobic interactions. Modify the benzodioxole group with electron-withdrawing substituents (e.g., -NO₂) to test π-π stacking effects .
- Bioisosteric Replacements : Substitute the chromen-4-one carbonyl with a thiocarbonyl group to evaluate metabolic stability .
- Assays : Test derivatives in target-specific assays (e.g., kinase inhibition) and correlate results with computational docking scores .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Reproducibility : Validate conflicting results (e.g., IC₅₀ variability) using standardized protocols (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify non-specific binding .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., chromen-carboxamides) to identify trends in bioactivity .
Q. How can in silico modeling predict metabolic pathways and toxicity?
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely sites of Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the benzodioxole ring) .
- Toxicity Screening : Apply QSAR models to estimate hepatotoxicity (e.g., mitochondrial dysfunction) and prioritize derivatives with lower risk .
Q. What methods optimize enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Use Jacobsen’s Mn-salen catalysts for epoxidation or Noyori hydrogenation for ketone reductions .
- Chiral HPLC : Employ Chiralpak columns (e.g., IA/IB) with hexane/isopropanol mobile phases to isolate enantiomers (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
